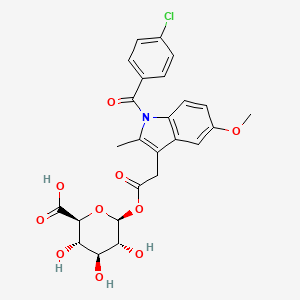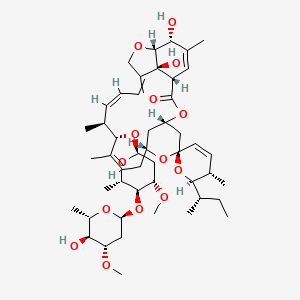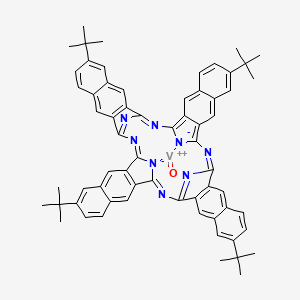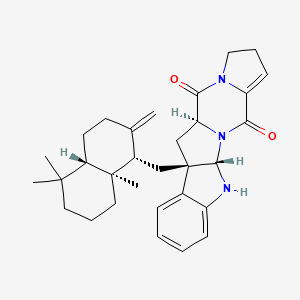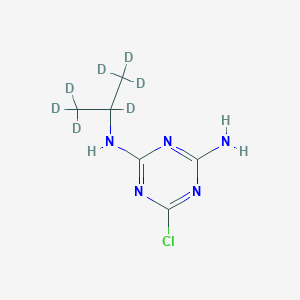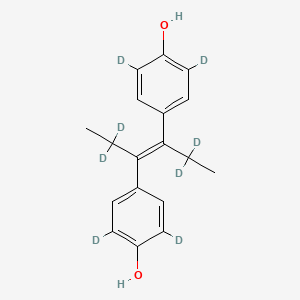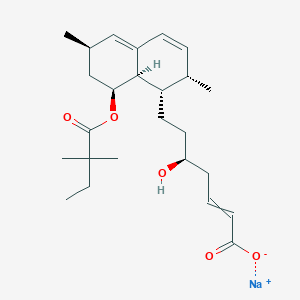
1-Butenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butenylboronic Acid is a type of boronic acid . Boronic acids are compounds that contain a boronic acid functional group (RB(O)O). They are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
Boronic acids, including 1-Butenylboronic Acid, can be synthesized through various methods. One common method is the electrophilic trapping of arylmetal intermediates with borates . Another method involves the transition-metal-catalyzed coupling between alkyl halides/triflates and diboronyl reagents .
Molecular Structure Analysis
The molecular structure of 1-Butenylboronic Acid consists of a boronic acid functional group attached to a butenyl group . The boronic acid group is capable of forming reversible covalent complexes with diols, which is a key characteristic of boronic acids .
Chemical Reactions Analysis
Boronic acids, including 1-Butenylboronic Acid, are known for their ability to form reversible covalent complexes with diols . This property allows them to be used in a variety of chemical reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical And Chemical Properties Analysis
Boronic acids, including 1-Butenylboronic Acid, have unique physical and chemical properties. They are stable and generally non-toxic . They can form reversible covalent complexes with diols, which allows them to be used in various synthetic reactions . The pKa of boronic acids can be determined using 11B NMR spectroscopy .
Scientific Research Applications
Sensing Applications
Boronic acids, including 1-Butenylboronic Acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules, cells, or tissues for detection or tracking .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This includes the use of boronic acids to modify the structure or function of proteins, or to manipulate proteins for various research applications .
Separation Technologies
Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This includes the use of boronic acids in the design and synthesis of new drugs or therapeutic agents .
Electrophoresis of Glycated Molecules
Boronic acids have been used for electrophoresis of glycated molecules . This involves the use of boronic acids to separate glycated molecules based on their size and charge .
Building Materials for Microparticles
Boronic acids have been used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical methods .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This involves the use of boronic acids to create polymers that can release insulin in a controlled manner .
Mechanism of Action
The mechanism of action of boronic acids involves the formation of reversible covalent complexes with diols . This property allows boronic acids to interact with various biological molecules, leading to various biological effects. For example, the introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Safety and Hazards
Future Directions
Boronic acids, including 1-Butenylboronic Acid, have a wide range of potential applications. They can be used in the development of new drugs, as sensors, in delivery systems, and more . The future of boronic acid research lies in extending studies to obtain new promising drugs and in exploring their potential uses in various fields .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 1-Butenylboronic Acid can be achieved through a two-step process involving the reaction of 1-Butenylmagnesium bromide with boron trifluoride etherate followed by hydrolysis.", "Starting Materials": [ "1-Butene", "Magnesium", "Bromine", "Boron trifluoride etherate", "Water", "Sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 1-Butenylmagnesium bromide by reacting 1-Butene with magnesium and bromine in diethyl ether.", "Step 2: Reaction of 1-Butenylmagnesium bromide with boron trifluoride etherate to form 1-Butenylboronate ester.", "Step 3: Hydrolysis of 1-Butenylboronate ester with water and sodium hydroxide to yield 1-Butenylboronic Acid." ] } | |
CAS RN |
852458-12-9 |
Product Name |
1-Butenylboronic Acid |
Molecular Formula |
C₄H₉BO₂ |
Molecular Weight |
99.92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



